molecular formula C17H18N2O5 B13226348 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid

2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid

Cat. No.: B13226348
M. Wt: 330.33 g/mol
InChI Key: GOUJMERRZMAEAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid is a complex organic compound with a molecular formula of C₁₇H₁₈N₂O₅. This compound is characterized by the presence of a benzyloxycarbonyl group, a hydroxy group, and a 4-methylpyridin-3-yl group attached to a propanoic acid backbone. It is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid typically involves multiple steps, including protection, coupling, and deprotection reactions. One common method involves the use of benzyloxycarbonyl chloride to protect the amino group, followed by coupling with a hydroxy-3-(4-methylpyridin-3-yl)propanoic acid derivative. The final step involves deprotection to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The hydroxy group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The 4-methylpyridin-3-yl group can participate in π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid is unique due to the presence of the 4-methylpyridin-3-yl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

IUPAC Name

3-hydroxy-3-(4-methylpyridin-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C17H18N2O5/c1-11-7-8-18-9-13(11)15(20)14(16(21)22)19-17(23)24-10-12-5-3-2-4-6-12/h2-9,14-15,20H,10H2,1H3,(H,19,23)(H,21,22)

InChI Key

GOUJMERRZMAEAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C(C(C(=O)O)NC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.